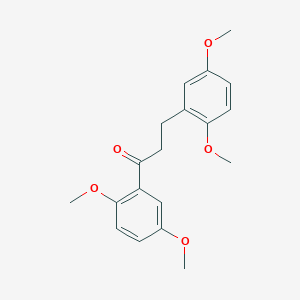![molecular formula C11H12Cl2FNO B13740330 Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- CAS No. 1736-39-6](/img/structure/B13740330.png)
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- is a chemical compound with the molecular formula C11H13Cl2NO It is known for its unique structure, which includes a benzaldehyde group substituted with bis(2-chloroethyl)amino and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- typically involves the reaction of benzaldehyde derivatives with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA function. The fluorine atom may enhance the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-: Similar structure but lacks the fluorine atom.
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-chloro-: Contains a chlorine atom instead of fluorine.
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-methyl-: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- distinguishes it from similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
1736-39-6 |
|---|---|
Molecular Formula |
C11H12Cl2FNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H12Cl2FNO/c12-3-5-15(6-4-13)10-2-1-9(8-16)11(14)7-10/h1-2,7-8H,3-6H2 |
InChI Key |
YTNCPIUWSZPSAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
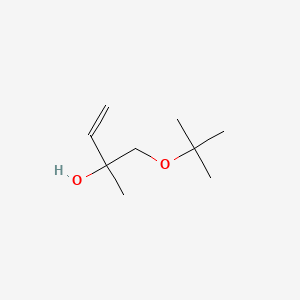

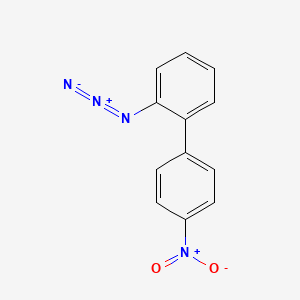
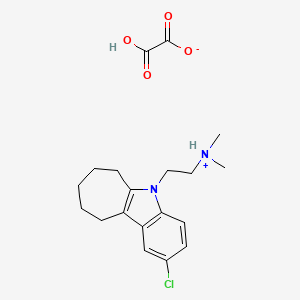


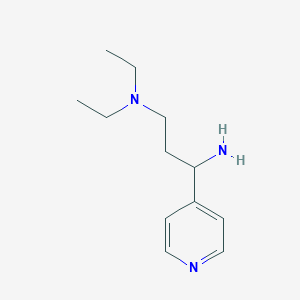


![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
